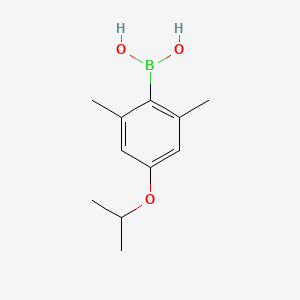

2,6-Dimethyl-4-isopropoxyphenylboronic acid

Descripción general

Descripción

2,6-Dimethyl-4-isopropoxyphenylboronic acid is a chemical compound with the CAS Number: 1192107-41-7 . It has a molecular weight of 208.07 and is typically stored at temperatures between 2-8°C . It is a solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-isopropoxy-2,6-dimethylphenylboronic acid . Its InChI code is 1S/C11H17BO3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7,13-14H,1-4H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.07 . It is a solid in its physical form and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Crystal Engineering and Molecular Packing

A study by Cyrański et al. (2012) investigated the structures of ortho-alkoxyphenylboronic acids, including 2,6-dimethyl-4-isopropoxyphenylboronic acid, using single crystal X-ray diffraction. This research aimed at designing boronic acids with monomeric structures for crystal engineering. The findings revealed that while monosubstituted systems typically form dimers, disubstituted species like 2,6-dimethylphenylboronic acid exhibit a variety of molecular interactions and packing possibilities, which are significant for developing novel materials in crystal engineering (Cyrański et al., 2012).

Boronic Acid-DMAPO Cooperative Catalysis

Ishihara and Lu (2016) described how arylboronic acids, potentially including this compound, can be used in cooperative catalysis with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the dehydrative condensation of carboxylic acids and amines. This method is significant in organic synthesis, as it effectively promotes amide condensation and has been applied to the synthesis of various compounds, highlighting the utility of boronic acids in catalytic processes (Ishihara & Lu, 2016).

Formation of Tetraarylpentaborates

Nishihara, Nara, and Osakada (2002) conducted research on the formation of tetraarylpentaborates from the reaction of arylboronic acids, including (2,6-dimethylphenyl)boronic acid, with an aryloxorhodium complex. This study highlights the diverse chemical properties and potential applications of arylboronic acids in the synthesis of complex inorganic compounds, which could have implications in materials science and catalysis (Nishihara, Nara, & Osakada, 2002).

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) studied the supramolecular assemblies of phenylboronic acids, including derivatives like 2,6-dimethylphenylboronic acid. The research showed that boronic acids can form O–H⋯N hydrogen bonds, leading to the construction of supramolecular structures. This has potential applications in the field of molecular recognition and sensor technology (Pedireddi & Seethalekshmi, 2004).

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of 2,6-Dimethyl-4-isopropoxyphenylboronic acid involves its interaction with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group, becoming oxidized in the process . In transmetalation, the boronic acid transfers an organic group to the palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can be involved in numerous biochemical pathways, depending on their specific structures and properties.

Result of Action

The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This bond formation allows for the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of these compounds would depend on their particular structures and properties.

Action Environment

The action of this compound in Suzuki-Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid reagent and its rapid transmetalation with palladium complexes also contribute to the reaction’s success . .

Propiedades

IUPAC Name |

(2,6-dimethyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7,13-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLOENHMDAFPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OC(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

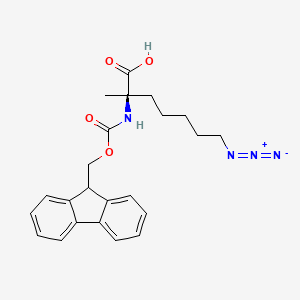

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

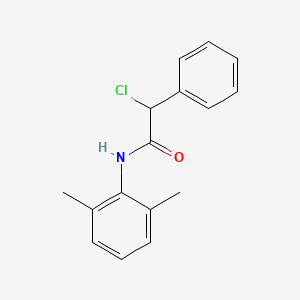

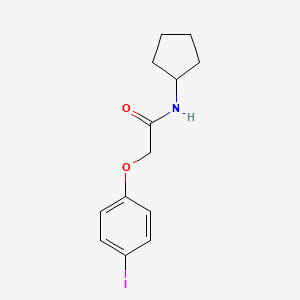

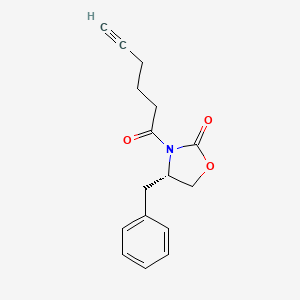

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

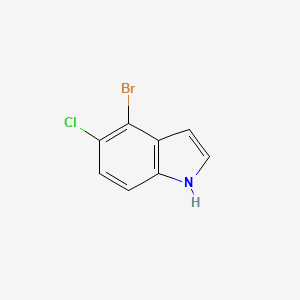

![Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B3089329.png)